4-(4-Phenyl-1,3-thiazol-2-yl)benzylamine
Description
4-(4-Phenyl-1,3-thiazol-2-yl)benzylamine is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at the 4-position and a benzylamine moiety at the 2-position. Thiazoles are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
Molecular Formula |
C16H14N2S |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
[4-(4-phenyl-1,3-thiazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C16H14N2S/c17-10-12-6-8-14(9-7-12)16-18-15(11-19-16)13-4-2-1-3-5-13/h1-9,11H,10,17H2 |
InChI Key |
HGZRYLOELFPGHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)CN |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key analogues and their structural/functional distinctions:
2.1 Structural and Electronic Comparisons
- Thiazole Core Modifications: The unmodified 4-phenylthiazole in the parent compound allows for planar aromatic interactions, critical for binding to hydrophobic pockets in enzymes or receptors. Substituents like oxadiazole (in N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine) add hydrogen-bond acceptors, enhancing interactions with polar residues in active sites .
Amine Group Variations :
- Benzylamine vs. Ethylamine : The benzylamine group in the parent compound offers a balance between flexibility and aromatic stacking, whereas the ethylamine analogue (2-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride) may exhibit faster clearance due to reduced molecular weight .
- Hydrazone Linkages : The hydrazone derivative () introduces a conjugated system, which could shift absorption spectra and alter redox properties, useful in photodynamic therapies .
2.3 Physicochemical Properties
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